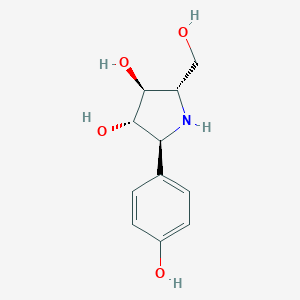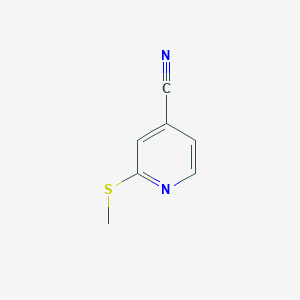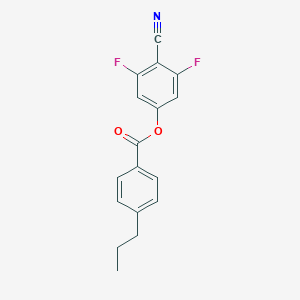
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 280.6 . It is a white or pale yellow low melting solid .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride can be achieved by using p-Chlorobenzotrifluoride as the starting material. This material is subjected to a halogenation reaction and an ammoniation reaction. The desired product is obtained through the separation of reaction products .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride can be represented by the InChI code: 1S/C7H2ClF5O2S/c8-16(14,15)6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H .Chemical Reactions Analysis
This compound can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles . It can also undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E-vinyl sulfone .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a white or pale yellow low melting solid . Its molecular weight is 280.6 .Wissenschaftliche Forschungsanwendungen
Synthesis of β-Arylated Thiophenes
This compound is used in the synthesis of β-arylated thiophenes through palladium-catalyzed desulfitative arylation . This process is significant in the field of organic electronics, as thiophenes are key components in the production of organic semiconductors.
Preparation of 2,5-Diarylated Pyrroles
Similarly, it serves as a precursor for the creation of 2,5-diarylated pyrroles . Pyrroles are important heterocycles in medicinal chemistry, often found in molecules with biological activity.
Nucleophilic Substitution Reactions
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: can participate in nucleophilic substitution reactions (SN1 and SN2), which are pivotal in creating a wide range of organic compounds .
Radical Reactions
This chemical is also involved in radical reactions, particularly in the generation of free radicals at the benzylic position, which can lead to various chain reactions in synthetic pathways .
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . In case of ingestion, it is advised not to induce vomiting and to call a physician immediately . If inhaled, the victim should be moved to fresh air and given oxygen if breathing is difficult .
Wirkmechanismus
Target of Action
The primary target of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy of the compound’s action.
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(7(11,12)13)2-5(9)6(4)16(10,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGIKDMKHORAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371663 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
175205-76-2 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















